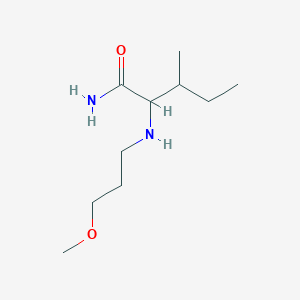

2-(3-Methoxypropylamino)-3-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxypropylamino)-3-methylpentanamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropylamino)-3-methylpentanamide typically involves the reaction of 3-methoxypropylamine with a suitable acyl chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropylamino)-3-methylpentanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(3-Methoxypropylamino)-3-methylpentanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropylamino)-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methoxypropylamino)-5-nitropyridine

- 4-(3-Methoxypropylamino)pent-3-en-2-one

- 2-(3-Methoxypropylamino)cyclohex-2-en-1-ylideneacetate

Uniqueness

2-(3-Methoxypropylamino)-3-methylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of amine and amide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Biological Activity

2-(3-Methoxypropylamino)-3-methylpentanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₈N₂O

- Molecular Weight : 170.25 g/mol

This compound features a methoxypropylamino group attached to a methylpentanamide backbone, which influences its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Immune Responses : The compound has been shown to interact with signaling pathways involved in immune responses, particularly through the inhibition of spleen tyrosine kinase (SYK), which plays a critical role in mediating immune cell activation and inflammation .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in various biological systems .

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes, respectively .

Biological Activities

The biological activities of this compound have been assessed through various assays:

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antibacterial effects against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens .

- Antiproliferative Effects : The compound has shown potential antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values suggesting moderate effectiveness .

- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases, although further research is needed to clarify these effects .

Case Studies

Several case studies have explored the biological activity of related compounds or derivatives that may provide insights into the efficacy of this compound:

- Case Study on SYK Inhibition : A study demonstrated that compounds inhibiting SYK could significantly reduce inflammatory responses in models of allergic asthma. This suggests a potential therapeutic application for this compound in treating inflammatory diseases .

- Antioxidant Properties : Research on similar alkaloids indicated their effectiveness in reducing oxidative stress markers in cellular models, supporting the hypothesis that this compound may possess similar protective effects .

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various amide derivatives against multi-drug resistant bacteria, positioning this compound as a candidate for further exploration in antibiotic development .

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-(3-methoxypropylamino)-3-methylpentanamide |

InChI |

InChI=1S/C10H22N2O2/c1-4-8(2)9(10(11)13)12-6-5-7-14-3/h8-9,12H,4-7H2,1-3H3,(H2,11,13) |

InChI Key |

BRAZSBOXGKUENM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)N)NCCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.